5,6-Dihydro-2-iodo-4-(trifluoromethyl)benzo-[h]-quinazoline
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Overview
Description
5,6-Dihydro-2-iodo-4-(trifluoromethyl)benzo-[h]-quinazoline is a heterocyclic compound that features a quinazoline core structure This compound is of interest due to its unique chemical properties, which include the presence of iodine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-2-iodo-4-(trifluoromethyl)benzo-[h]-quinazoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable aniline derivative, the synthesis may proceed through iodination, followed by cyclization with a trifluoromethyl-containing reagent. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethyl sulfoxide or acetonitrile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to ensure consistent reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydro-2-iodo-4-(trifluoromethyl)benzo-[h]-quinazoline can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct properties and applications.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like sodium azide or potassium thiocyanate, with solvents such as dimethylformamide or tetrahydrofuran.
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted quinazolines, while oxidation or reduction can lead to different oxidation states of the compound.
Scientific Research Applications
5,6-Dihydro-2-iodo-4-(trifluoromethyl)benzo-[h]-quinazoline has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes.
Chemical Biology: It can serve as a probe for studying biological processes, given its ability to interact with various biomolecules.
Mechanism of Action
The mechanism by which 5,6-Dihydro-2-iodo-4-(trifluoromethyl)benzo-[h]-quinazoline exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of the iodine and trifluoromethyl groups can enhance its binding affinity and specificity. In materials science, the compound’s electronic properties are crucial for its function in devices.
Comparison with Similar Compounds
Similar Compounds
- 2-Iodo-4-(trifluoromethyl)quinazoline
- 5,6-Dihydro-2-chloro-4-(trifluoromethyl)benzo-[h]-quinazoline
- 5,6-Dihydro-2-bromo-4-(trifluoromethyl)benzo-[h]-quinazoline
Uniqueness
5,6-Dihydro-2-iodo-4-(trifluoromethyl)benzo-[h]-quinazoline is unique due to the combination of the iodine and trifluoromethyl groups, which confer distinct reactivity and properties. Compared to its analogs, the iodine atom can participate in specific substitution reactions that are not possible with other halogens, while the trifluoromethyl group enhances its stability and lipophilicity.
Properties
Molecular Formula |
C13H8F3IN2 |
---|---|
Molecular Weight |
376.11 g/mol |
IUPAC Name |
2-iodo-4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazoline |
InChI |
InChI=1S/C13H8F3IN2/c14-13(15,16)11-9-6-5-7-3-1-2-4-8(7)10(9)18-12(17)19-11/h1-4H,5-6H2 |
InChI Key |
XYWPHECRHIIZIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(N=C2C(F)(F)F)I |
Origin of Product |
United States |
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